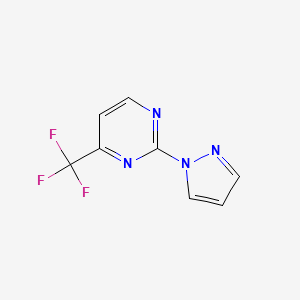

2-(1H-Pyrazol-1-yl)-4-(trifluoromethyl)pyrimidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

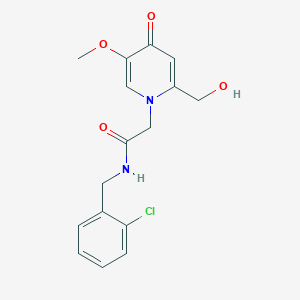

2-(1H-Pyrazol-1-yl)-4-(trifluoromethyl)pyrimidine, or 2-PYT, is an organic compound that has been studied extensively for its potential applications in a variety of scientific fields. This compound has been found to possess a range of biochemical and physiological effects, and its synthesis method has been studied in detail.

Aplicaciones Científicas De Investigación

Synthetic and Medicinal Aspects

Pyrazolopyrimidine scaffolds, closely related to the compound , are recognized for their extensive medicinal properties. They serve as a foundational structure for developing drug-like candidates with a broad range of medicinal properties, including anticancer, anti-inflammatory, and anti-infectious agents. These scaffolds are also used in creating central nervous system (CNS) agents, CRF1 antagonists, and radio diagnostics. Significant effort in structure-activity relationship (SAR) studies emphasizes the potential for these scaffolds in drug discovery, encouraging medicinal chemists to further exploit this structure in developing new drug candidates. The synthetic strategies employed for these derivatives highlight the chemical versatility and applicability in medicinal chemistry (Cherukupalli et al., 2017).

Optical Sensors

In the realm of analytical applications, pyrimidine derivatives have been utilized as exquisite sensing materials due to their ability to form both coordination and hydrogen bonds, making them appropriate for use as sensing probes. This has led to the development of various pyrimidine-based optical sensors, underscoring the compound's significance beyond pharmaceuticals and into analytical chemistry, highlighting the compound's versatility and its potential in developing new sensing materials (Jindal & Kaur, 2021).

Hybrid Catalysts in Synthesis

The pyranopyrimidine core, related to the compound of interest, showcases its synthetic applications and bioavailability, emphasizing its utility in the pharmaceutical industry. The exploration of hybrid catalysts for synthesizing pyranopyrimidine scaffolds has opened new pathways in synthetic chemistry, providing a versatile approach to developing lead molecules (Parmar et al., 2023).

Optoelectronic Materials

Research into quinazoline and pyrimidine derivatives for electronic devices and luminescent elements illustrates the potential of these compounds in optoelectronics. The incorporation of quinazoline and pyrimidine fragments into π-extended conjugated systems has been valuable for creating novel optoelectronic materials, demonstrating the compound's applicability beyond medicinal chemistry into materials science (Lipunova et al., 2018).

Mecanismo De Acción

Target of Action

The primary target of 2-(1H-Pyrazol-1-yl)-4-(trifluoromethyl)pyrimidine is involved in the Rhodium (III) catalyzed C–H bond functionalization . This compound is also used as a p-type dopant for triarylamine-based hole conductors such as spiro-MeOTAD .

Mode of Action

The compound is involved in the Rhodium (III) catalyzed and solvent-controlled C–H bond functionalization of 2-(1H-Pyrazol-1-yl)pyridine with internal alkynes . This provides a straightforward way for the divergent synthesis of either C–H alkenylation products or indazole products .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily related to the trifluoromethylation of carbon-centered radical intermediates . This process plays an increasingly important role in pharmaceuticals, agrochemicals, and materials .

Pharmacokinetics

Its use as a p-type dopant for triarylamine-based hole conductors suggests that it may have unique absorption, distribution, metabolism, and excretion (adme) properties .

Result of Action

The result of the action of this compound is the production of either C–H alkenylation products or indazole products in moderate to good yields . When used as a p-type dopant for triarylamine-based hole conductors, it can achieve a record power conversion efficiency of 7.2%, measured under standard solar conditions .

Action Environment

The action of this compound is influenced by environmental factors such as the presence of Rhodium (III) and the type of solvent used . Its use as a p-type dopant for triarylamine-based hole conductors is also influenced by the properties of the hole conductor and the conditions under which the doping process is carried out .

Propiedades

IUPAC Name |

2-pyrazol-1-yl-4-(trifluoromethyl)pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F3N4/c9-8(10,11)6-2-4-12-7(14-6)15-5-1-3-13-15/h1-5H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLOOJFWYOHKASQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=C1)C2=NC=CC(=N2)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F3N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(1H-indol-3-yl)ethyl]cyclohexanamine](/img/structure/B2875515.png)

![4-(Difluoromethyl)-2-propyl-2H-pyrazolo[3,4-b]pyridin-6(7H)-one](/img/structure/B2875516.png)

![5-Oxo-5,6,7,8-tetrahydroimidazo[1,5-c]pyrimidine-7-carbohydrazide](/img/structure/B2875517.png)

![2-(1-{[2-(1H-indol-3-yl)ethyl]amino}ethylidene)-1H-indene-1,3(2H)-dione](/img/structure/B2875525.png)

![N-(1-Aminospiro[3.3]heptan-3-yl)-1-cyclohexyltriazole-4-carboxamide;hydrochloride](/img/structure/B2875528.png)

![2-{[3-cyano-4-(3,4-dimethoxyphenyl)-6-hydroxy-4,5-dihydropyridin-2-yl]sulfanyl}-N-(2-methylphenyl)acetamide](/img/structure/B2875533.png)

![4-{1-[3-(2,5-dimethylphenoxy)-2-hydroxypropyl]-1H-benzimidazol-2-yl}-1-(3-methylphenyl)pyrrolidin-2-one](/img/structure/B2875535.png)